chemical and physical properties of 2-Bromo-4,7-dimethylbenzo[d]thiazole
chemical and physical properties of 2-Bromo-4,7-dimethylbenzo[d]thiazole
An In-Depth Technical Guide to the Physicochemical Profile of 2-Bromo-4,7-dimethylbenzo[d]thiazole
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical and physical properties, spectroscopic profile, and synthetic utility of 2-Bromo-4,7-dimethylbenzo[d]thiazole. As a functionalized derivative of the benzothiazole core, a privileged scaffold in medicinal chemistry, this molecule holds significant potential as a versatile building block for drug discovery and materials science.[1][2] The strategic placement of a bromine atom at the 2-position offers a reactive handle for a multitude of cross-coupling reactions, while the methyl groups at the 4- and 7-positions modulate the electronic properties and lipophilicity of the core structure. This document synthesizes information from structurally analogous compounds and established principles of heterocyclic chemistry to provide researchers, scientists, and drug development professionals with a foundational understanding of this promising, yet underexplored, chemical entity.
Predicted Physicochemical Properties
Direct experimental data for 2-Bromo-4,7-dimethylbenzo[d]thiazole is not extensively available in peer-reviewed literature. Therefore, its properties are predicted based on data from analogous structures such as 2-bromobenzothiazole, various methylated benzothiazoles, and other substituted bromo-heterocycles.[1][3][4] The introduction of two methyl groups is expected to increase the molecular weight, melting point, and lipophilicity compared to the parent 2-bromobenzothiazole, while influencing the electron density of the fused benzene ring.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₉H₈BrNS | Derived from the chemical structure. |
| Molecular Weight | 242.14 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Based on the typical appearance of similar benzothiazole derivatives.[3][4] |
| Melting Point | 100 - 150 °C (Predicted) | Higher than 2-bromobenzothiazole (39-43 °C) due to increased molecular weight and symmetry from methyl groups.[3] |
| Solubility | Soluble in DMSO, DMF, CHCl₃, Ethyl Acetate; Insoluble in water | Typical for moderately polar, aromatic organic compounds. |
| LogP (Octanol/Water) | 3.0 - 4.0 (Predicted) | Increased lipophilicity due to two methyl groups compared to the parent scaffold. |
| CAS Number | 302569-01-5 | As identified in chemical substance databases.[5] |
Plausible Synthesis and Characterization Workflow
A robust synthetic and characterization workflow is critical for validating the identity and purity of 2-Bromo-4,7-dimethylbenzo[d]thiazole. The proposed synthesis is a multi-step process beginning from a commercially available aniline derivative.
Proposed Synthetic Pathway
The most plausible route involves the construction of the benzothiazole core followed by functionalization at the 2-position. This approach leverages well-established heterocyclic chemistry methodologies.[6]
-
Step 1: Synthesis of 2-Amino-4,7-dimethylbenzo[d]thiazole: The synthesis begins with 3,6-dimethylaniline. A reaction with potassium thiocyanate in the presence of bromine (a Hugershoff-type reaction) facilitates the cyclization to form the 2-aminobenzothiazole precursor.[6]
-
Step 2: Sandmeyer-Type Bromination: The 2-amino group is then converted to a diazonium salt using sodium nitrite in an acidic medium. Subsequent treatment with a copper(I) bromide (CuBr) solution replaces the diazonium group with a bromine atom, yielding the final product.[6]
Caption: Proposed two-step synthesis of 2-Bromo-4,7-dimethylbenzo[d]thiazole.
Spectroscopic Characterization Profile (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following profile outlines the expected results.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C5 and C6 positions of the benzene ring.
-
Two sharp singlets are anticipated in the aliphatic region (δ 2.3-2.8 ppm), representing the two non-equivalent methyl groups at the C4 and C7 positions.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Nine distinct signals are expected.
-
The carbon atom at the C2 position, bonded to bromine, is predicted to appear significantly downfield (δ ~140-150 ppm).[7]
-
Signals for the other aromatic and heterocyclic carbons will appear in the typical range of δ 110-155 ppm.
-
Two signals for the methyl carbons are expected in the upfield region (δ 15-25 ppm).
-
-
MS (Mass Spectrometry):
-
The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound.
-
The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom. The calculated monoisotopic mass is approximately 240.96 Da.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic absorption bands are expected for C=N stretching of the thiazole ring (~1600-1650 cm⁻¹).[4]
-
Aromatic and aliphatic C-H stretching bands will be observed (~2900-3100 cm⁻¹).
-
A band corresponding to the C-Br stretch will be present in the fingerprint region (~500-650 cm⁻¹).
-
Chemical Reactivity and Synthetic Utility
The primary value of 2-Bromo-4,7-dimethylbenzo[d]thiazole in synthetic chemistry lies in the reactivity of the C2-Br bond. This position is activated towards a variety of palladium-catalyzed cross-coupling reactions, making the molecule an excellent scaffold for building molecular complexity.[8][9]
Key Reactivity Pathways
The electron-deficient nature of the thiazole ring facilitates the oxidative addition of palladium(0) to the C-Br bond, which is the key initiating step in many cross-coupling reactions.[9]
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form new C-C bonds, enabling the synthesis of 2-arylbenzothiazoles.[10] These structures are of significant interest in medicinal chemistry and materials science.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with primary or secondary amines. This provides access to a wide range of 2-aminobenzothiazole derivatives, which are common pharmacophores.
-
Sonogashira Coupling: Coupling with terminal alkynes to create 2-alkynylbenzothiazoles, useful for extending conjugation or as precursors for further transformations.[8]
-
Nucleophilic Substitution: The C2 position is also susceptible to nucleophilic substitution by strong nucleophiles, such as thiols, to displace the bromide.
Caption: Key cross-coupling reactions utilizing the C2-Br bond.
Potential Applications in Research and Drug Development
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][11]
-
Scaffold for Library Synthesis: 2-Bromo-4,7-dimethylbenzo[d]thiazole is an ideal starting material for generating libraries of novel compounds. By employing the cross-coupling reactions described above, researchers can systematically vary the substituent at the 2-position to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a specific biological target.
-
Modulation of Physicochemical Properties: The 4,7-dimethyl substitution pattern provides a distinct lipophilic and electronic signature compared to other benzothiazoles. These electron-donating groups can influence metabolic stability, cell permeability, and binding interactions within a target protein.
-
Precursor for Biologically Active Molecules: Many potent enzyme inhibitors and receptor modulators contain the 2-substituted benzothiazole core.[2] This building block provides a direct route to novel analogues of known bioactive compounds.
Safety and Handling
While a specific safety data sheet for 2-Bromo-4,7-dimethylbenzo[d]thiazole is not available, general precautions for handling halogenated aromatic heterocycles should be strictly followed.[12][13][14][15]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][15]
-
Health Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- NextSDS. (n.d.). 2-BROMO-4,7-DIMETHYLBENZOTHIAZOLE — Chemical Substance Information.
- ECHEMI. (n.d.). Benzothiazole,4-bromo-(7CI,8CI) SDS, 767-68-0 Safety Data Sheets.
- ChemicalBook. (2026, March 20). 2-BROMO-4-BROMOMETHYL-THIAZOLE - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromothiazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-1,3-benzothiazole.
- Benchchem. (2025). A Technical Review of 4-Bromo-6-methylbenzo[d]thiazole: Synthesis, Characterization, and Potential Applications.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry.
- Beilstein Journals. (n.d.). Supplementary Information.
- Tokyo Chemical Industry. (2025, January 20). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- Sigma-Aldrich. (n.d.). 2-Bromobenzothiazole 95 2516-40-7.
- Duong Quoc Hoan, et al. (2022, August 31). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction.
-
MDPI. (2021, April 13). 4-(7-Bromobenzo[d][5][12][13]thiadiazol-4-yl)morpholine. Retrieved from
-
Semantic Scholar. (2023, May 16). Benzo[1,2-d:4,5-d']bis([5][12][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from
- PMC. (2025, May 14). Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents.
- Benchchem. (2025). comparing reactivity of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole with other bromo-heterocycles.
- ResearchGate. (2024, May). Thiazole moiety: A promising scaffold for anticancer drug discovery.
- Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Profile of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
- ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- BLDpharm. (n.d.). 1849-68-9|2-Bromo-4,7-dichlorobenzo[d]thiazole.
- SpectraBase. (n.d.). 2-Bromobenzothiazole - Optional[13C NMR] - Chemical Shifts.
- MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- PubMed. (2022, June 15). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-溴苯并噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. acgpubs.org [acgpubs.org]
- 5. nextsds.com [nextsds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
